1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine is an organic compound with the molecular formula C7H7NO2S. It is a derivative of benzothiazole and is characterized by the presence of a sulfonamide group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds like indole derivatives have been found to bind with high affinity to multiple receptors .
Mode of Action
For instance, Dotinurad, a selective URAT1 inhibitor, has shown significant inhibitory activity on urate uptake and URAT1-mediated urate transport in human renal proximal tubule epithelial cells (RPTECs) .
Biochemical Pathways
Similar compounds have been found to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Dotinurad, a similar compound, has been found to be an effective selective urate reabsorption inhibitor, whose efficacy increases as plasma urate levels decrease .
Biochemical Analysis
Biochemical Properties
1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Its influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, is an area of active research .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine can be synthesized through several methods. One common method involves the hydrogenation of benzothiazole-2-thione, followed by oxidation to introduce the sulfonamide group. The reaction typically requires a hydrogenation catalyst such as palladium on carbon and an oxidizing agent like hydrogen peroxide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrogenation and oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfide or thiol group.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
2,3-Dihydro-1,1-dioxo-1,2-benzisothiazole: Shares a similar structure but lacks the amine group.
1,2-Benzisothiazoline 1,1-dioxide: Another derivative with similar chemical properties but different biological activity.
4H-1,2,4-Benzothiadiazine-1,1-dioxide: Known for its use as a diuretic and antihypertensive agent.
Uniqueness: 1,1-Dioxo-2,3-dihydro-1,2-benzothiazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group is particularly important for its enzyme inhibitory properties, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1,1-dioxo-2,3-dihydro-1,2-benzothiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c8-6-1-2-7-5(3-6)4-9-12(7,10)11/h1-3,9H,4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJCXILJVCSLRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)S(=O)(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.